molecular formula C4H9NOS B7782609 (3S,4S)-4-aminothiolan-3-ol

(3S,4S)-4-aminothiolan-3-ol

Cat. No.: B7782609
M. Wt: 119.19 g/mol
InChI Key: LNYNSKJTNYTLNL-QWWZWVQMSA-N
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Description

(3S,4S)-4-aminothiolan-3-ol is a chiral compound with a thiol and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-aminothiolan-3-ol can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound. For example, the synthesis might involve the reduction of a corresponding ketone or the use of chiral auxiliaries to guide the formation of the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable and cost-effective methods. This could include the use of catalytic hydrogenation or enzymatic processes to achieve high yields and purity. The choice of method would depend on factors such as the availability of starting materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-aminothiolan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions involving the amine group can produce a variety of amine derivatives.

Scientific Research Applications

(3S,4S)-4-aminothiolan-3-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s thiol and amine groups make it useful in studying protein interactions and enzyme mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3S,4S)-4-aminothiolan-3-ol exerts its effects involves its interaction with molecular targets through its thiol and amine groups. These functional groups can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include redox reactions, nucleophilic substitutions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,4S)-4-aminothiolan-3-ol include other thiol-containing amino acids and derivatives, such as cysteine and homocysteine. These compounds share similar functional groups but differ in their overall structure and reactivity.

Uniqueness

What sets this compound apart is its specific stereochemistry and the combination of thiol and amine groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in research and industrial applications.

Properties

IUPAC Name

(3S,4S)-4-aminothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYNSKJTNYTLNL-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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